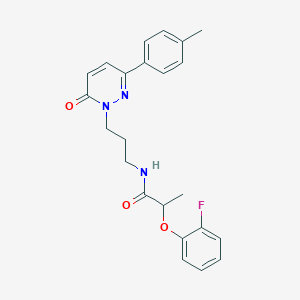
2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its functional groups, stereochemistry, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Properties
- A study highlighted the synthesis of pyridazinone derivatives, closely related to the chemical structure , demonstrating significant analgesic and anti-inflammatory activities. These compounds were more potent than aspirin in certain tests and showed promising anti-inflammatory effects without ulcerogenic side effects (Doğruer & Şahin, 2003).
Antimicrobial Activities
- Research on similar compounds, particularly 2-(6-methoxy-2-naphthyl)propionamide derivatives, revealed significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole. These studies demonstrate the potential of closely related compounds as effective antimicrobial agents (Helal et al., 2013).
Antinociceptive Activity
- Another study synthesized derivatives of 3(2H)‐Pyridazinone, revealing notable antinociceptive activity (pain relief) in mice. The study found that most compounds were more effective than aspirin, highlighting the potential of related compounds in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).
Potential in Cancer Treatment
- A 2019 study involving compounds with a similar structure exhibited possible applications in cancer treatment. The study focused on synthesizing and characterizing compounds with non-linear optical (NLO) properties and molecular docking analyses, suggesting their potential role in inhibiting tubulin polymerization, a key process in cancer cell growth (Jayarajan et al., 2019).
COX-2 Inhibitory Efficacy
- Research on novel pyridazine derivatives, closely related to the compound , showed potent COX-2 inhibitory activity, suggesting their use in treating inflammation and pain. The compounds demonstrated higher potency and lower ulcerogenic effects compared to traditional NSAIDs (Ibrahim et al., 2017).
Synthesis and Structure Analysis
- Various studies have been conducted on the synthesis and structural analysis of compounds related to 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide. These studies involve the creation and characterization of new chemical entities, contributing to the understanding of their potential applications in various therapeutic areas (Sallam et al., 2021; Harutyunyan et al., 2015).
Safety And Hazards
This involves detailing the compound’s safety profile and any hazards associated with its use, including its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves speculating on potential future research directions or applications for the compound, based on its properties and uses.
Please note that without specific information on the compound , this is a general approach and may not apply in all cases. For accurate and detailed information, it’s always best to consult the primary literature or a trusted database. If you have access to a specific paper or source, I’d be happy to help analyze it!
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-16-8-10-18(11-9-16)20-12-13-22(28)27(26-20)15-5-14-25-23(29)17(2)30-21-7-4-3-6-19(21)24/h3-4,6-13,17H,5,14-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCVJHZVUYKYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C(C)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

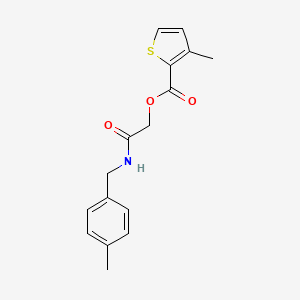
![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2811741.png)
![Spiro[3.4]octane-8-carboxylic acid](/img/structure/B2811742.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2811743.png)
![[1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate](/img/structure/B2811744.png)
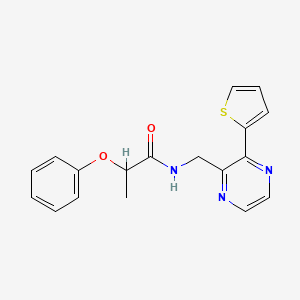
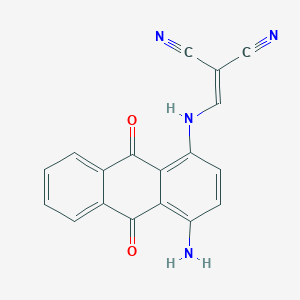
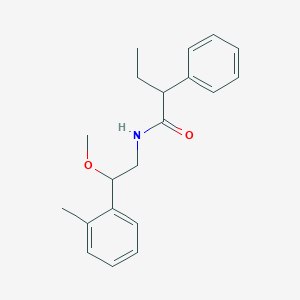
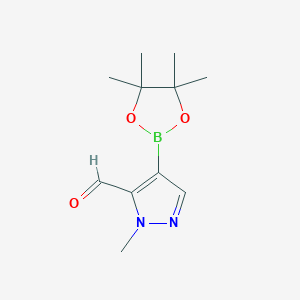
![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2811751.png)
![2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B2811752.png)
![4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2811754.png)
![N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide](/img/structure/B2811759.png)
![1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one](/img/structure/B2811760.png)